Acetanilide, 2',5'-dichloro-2-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetanilide, 2’,5’-dichloro-2-fluoro- is a derivative of acetanilide, a compound known for its analgesic and antipyretic properties. This specific derivative is characterized by the presence of two chlorine atoms and one fluorine atom on the aromatic ring, which can significantly alter its chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, 2’,5’-dichloro-2-fluoro- typically involves the acylation of 2’,5’-dichloro-2-fluoroaniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:
[ \text{2’,5’-dichloro-2-fluoroaniline} + \text{acetic anhydride} \rightarrow \text{Acetanilide, 2’,5’-dichloro-2-fluoro-} + \text{acetic acid} ]
Industrial Production Methods
In an industrial setting, the production of Acetanilide, 2’,5’-dichloro-2-fluoro- may involve continuous flow reactors to optimize yield and purity. The use of catalysts and specific solvents can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Acetanilide, 2’,5’-dichloro-2-fluoro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Halogen atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Acetanilide, 2’,5’-dichloro-2-fluoro- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetanilide, 2’,5’-dichloro-2-fluoro- involves its interaction with specific molecular targets. The presence of chlorine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: The parent compound, known for its analgesic and antipyretic properties.
2’,5’-Dichloroacetanilide: Similar structure but lacks the fluorine atom.
2-Fluoroacetanilide: Similar structure but lacks the chlorine atoms.
Uniqueness
Acetanilide, 2’,5’-dichloro-2-fluoro- is unique due to the combined presence of both chlorine and fluorine atoms on the aromatic ring. This combination can significantly alter its chemical reactivity, biological activity, and physical properties compared to its analogs.
Properties
CAS No. |
3435-67-4 |
---|---|
Molecular Formula |
C8H6Cl2FNO |
Molecular Weight |
222.04 g/mol |
IUPAC Name |
N-(2,5-dichlorophenyl)-2-fluoroacetamide |
InChI |
InChI=1S/C8H6Cl2FNO/c9-5-1-2-6(10)7(3-5)12-8(13)4-11/h1-3H,4H2,(H,12,13) |
InChI Key |
ZATIOGDHXKOBIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)NC(=O)CF)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.